molecular formula C10H8N4O2S2 B11496358 5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole

5-[(1,1-dioxido-1-benzothiophen-3-yl)sulfanyl]-1-methyl-1H-tetrazole

Cat. No.: B11496358
M. Wt: 280.3 g/mol
InChI Key: IWEJTTGZNQSLIV-UHFFFAOYSA-N
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Description

3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione is a complex organic compound that features a benzothiophene core with a tetrazole moiety attached via a sulfanyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione typically involves the formation of the benzothiophene core followed by the introduction of the tetrazole moiety. The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives. The tetrazole moiety is introduced via a click chemistry approach, which involves the reaction of azides with alkynes in the presence of a copper catalyst. The final step involves the formation of the sulfanyl linkage under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the benzothiophene core can be reduced to amines.

    Substitution: The tetrazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione involves its interaction with specific molecular targets. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The benzothiophene core can intercalate with DNA, potentially disrupting cellular processes. The sulfanyl linkage provides additional sites for chemical modification, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-1H-1,2,3,4-tetrazole-5-thiol
  • 1H-1,2,3,4-tetrazole-5-amine
  • Benzothiophene-1,1-dione derivatives

Uniqueness

3-[(1-methyl-1H-1,2,3,4-tetraazol-5-yl)sulfanyl]-1H-1-benzothiophene-1,1-dione is unique due to its combination of a benzothiophene core and a tetrazole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the sulfanyl linkage further enhances its reactivity and potential for chemical modification.

Properties

Molecular Formula

C10H8N4O2S2

Molecular Weight

280.3 g/mol

IUPAC Name

3-(1-methyltetrazol-5-yl)sulfanyl-1-benzothiophene 1,1-dioxide

InChI

InChI=1S/C10H8N4O2S2/c1-14-10(11-12-13-14)17-8-6-18(15,16)9-5-3-2-4-7(8)9/h2-6H,1H3

InChI Key

IWEJTTGZNQSLIV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SC2=CS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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